Ethanol-d5

Vue d'ensemble

Description

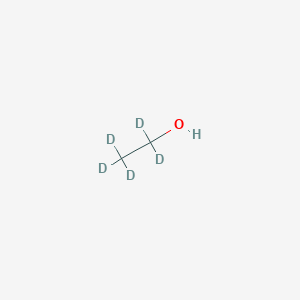

Ethanol-d5 (Deuterated Ethanol, C₂D₅OH) is a stable isotopologue of ethanol where five hydrogen atoms are replaced with deuterium (²H or D). Its molecular weight is 51.09 g/mol (), and it is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy, a reagent in organic synthesis, and a tracer in metabolic studies. The compound is characterized by high isotopic purity (typically ≥98 atom% D) and a CAS registry number of 1859-08-1 (). Its structure (CD₃CD₂OH) ensures minimal interference from proton signals in NMR, making it indispensable in structural elucidation of organic molecules ().

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethanol-d5 can be synthesized through the catalytic exchange of ethanol with deuterium oxide (D2O). The reaction typically involves heating ethanol with deuterium oxide in the presence of a catalyst such as platinum or palladium. The reaction conditions include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: In an industrial setting, this compound is produced by the continuous exchange of ethanol with deuterium oxide in a reactor. The process involves recycling the deuterium oxide to maximize the yield of this compound. The final product is then purified through distillation to achieve the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethanol-d5 undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can affect the reaction rates and mechanisms.

Common Reagents and Conditions:

Substitution: this compound can undergo nucleophilic substitution reactions with halides to form ethyl halides-d5 under basic conditions.

Major Products:

- Oxidation: Acetaldehyde-d4, Acetic acid-d4

- Reduction: Ethane-d6

- Substitution: Ethyl halides-d5

Applications De Recherche Scientifique

Cancer Diagnostics

Breath Biopsy for Lung Cancer Detection

One of the most promising applications of ethanol-d5 is in the early detection of lung cancer. Research conducted by Owlstone Medical has demonstrated that D5-ethyl-β-glucuronide can act as a non-invasive probe to release D5-ethanol when metabolized by extracellular β-glucuronidase, an enzyme often overexpressed in lung tumors. This process allows for the detection of D5-ethanol in breath samples, providing a potential diagnostic tool for lung cancer.

Key Findings from Clinical Trials

- EVOLUTION Study : Phase 1 trials indicated excellent safety and tolerability of the D5-ethanol probe, with successful detection in breath samples from lung cancer patients. Phase 2 trials are currently underway to assess diagnostic performance across larger populations .

- Mechanism : The probe is administered intravenously, and upon reaching tumor sites, it is cleaved by β-glucuronidase to release D5-ethanol, which can then be detected in exhaled breath .

Metabolic Studies

Pharmacokinetic Profiling

This compound is utilized in pharmacokinetic studies to differentiate between endogenous ethanol and exogenous this compound. This differentiation is crucial for understanding metabolism and absorption rates in various populations.

Research Insights

- A study comparing the pharmacokinetics of ethanol and this compound showed nearly identical concentration vs. time profiles following simultaneous administration, suggesting that this compound can be effectively used to study first-pass metabolism without interference from naturally occurring ethanol .

- The stable isotope gas chromatography-mass spectrometry (GC-MS) method developed for simultaneous measurement allows for precise tracking of both compounds in serum, enhancing the understanding of gender and ethnic differences in ethanol metabolism .

Toxicology and Forensic Applications

This compound has been employed in toxicological studies to improve the accuracy of blood alcohol concentration measurements. A novel pulse heating method using ethanol-d6 (which converts to this compound) has shown high correlation with traditional methods for determining alcohol levels in biological samples.

Study Overview

- The pulse heating method demonstrated rapid analysis capabilities with minimal sample requirements. The results indicated that this method could reliably detect this compound concentrations in blood and urine, making it a valuable tool for forensic toxicology .

Data Tables

Case Study 1: Lung Cancer Detection

In a study involving patients with confirmed lung cancer, researchers administered a D5-ethyl probe intravenously. Breath samples collected post-administration revealed significant levels of D5-ethanol, correlating with tumor presence and offering a non-invasive diagnostic approach.

Case Study 2: Ethanol Metabolism

A clinical trial assessed gender differences in ethanol metabolism by administering both ethanol and this compound simultaneously to participants. Results indicated that while both compounds exhibited similar absorption rates, slight variations were noted that could inform future research on metabolic pathways influenced by gender and ethnicity.

Mécanisme D'action

The mechanism of action of ethanol-d5 is similar to that of regular ethanol. It affects the central nervous system by interacting with various neurotransmitter receptors, including gamma-aminobutyric acid (GABA) receptors, N-methyl-D-aspartate (NMDA) receptors, and serotonin receptors . The presence of deuterium can influence the binding affinity and activity of this compound at these receptors, leading to differences in its pharmacological effects compared to regular ethanol .

Comparaison Avec Des Composés Similaires

Ethanol-d5 vs. Ethanol-d6

Key Differences :

- Ethanol-d6 is fully deuterated (all six hydrogens replaced), offering superior isotopic labeling for kinetic and mechanistic studies, whereas this compound serves as a cost-effective alternative for partial deuteration needs .

This compound vs. Ethanol-d1

| Property | This compound | Ethanol-d1 |

|---|---|---|

| Molecular Formula | C₂D₅OH | C₂H₅DO |

| Molecular Weight | 51.09 g/mol | 47.07 g/mol |

| CAS Number | 1859-08-1 | 1624-36-8 |

| Isotopic Substitution | Five deuteriums (CD₃CD₂OH) | Single deuterium (C₂H₅DO) |

| Applications | Broad NMR and synthesis use | Specialized tracer studies |

Key Differences :

- Ethanol-d1 is used in studies requiring minimal isotopic perturbation, while this compound provides stronger NMR signal suppression .

This compound vs. 1-Phenyl-d5-ethanol

Key Differences :

- 1-Phenyl-d5-ethanol’s aromatic ring enables participation in asymmetric catalysis and deuterium-labeled pharmaceutical synthesis, unlike this compound’s primary role as a solvent .

This compound vs. Allyl-d5 Alcohol

Key Differences :

- Allyl-d5 alcohol’s conjugated double bond makes it reactive in polymerization and agrochemical synthesis, contrasting with this compound’s inert solvent properties .

This compound vs. Non-Deuterated Ethanol

Key Differences :

- This compound is excluded from fuel applications due to cost and isotopic specificity, while non-deuterated ethanol dominates biofuel blends (e.g., E85) .

Activité Biologique

Ethanol-d5, a deuterated form of ethanol, is utilized primarily in metabolic studies due to its unique properties that allow researchers to trace metabolic pathways without interference from the natural abundance of ethanol. This article explores the biological activity of this compound, including its pharmacokinetics, interactions in biological systems, and implications for research.

Overview of this compound

This compound (C2H5D5O) is a stable isotope-labeled compound where five hydrogen atoms are replaced with deuterium. This modification allows for precise tracking in metabolic studies using techniques such as mass spectrometry and NMR spectroscopy. This compound exhibits similar biological activities to regular ethanol but provides distinct advantages in tracing and quantifying metabolic processes.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound closely resemble that of regular ethanol, but the incorporation of deuterium alters its metabolic fate slightly. Studies have shown that:

- Absorption : this compound is absorbed in the gastrointestinal tract similarly to regular ethanol, with peak blood concentrations achieved within 30-90 minutes post-ingestion.

- Distribution : The distribution volume is comparable to ethanol, indicating similar tissue penetration.

- Metabolism : this compound undergoes metabolism primarily via the liver's alcohol dehydrogenase pathway, converting it to acetaldehyde and subsequently to acetic acid. The presence of deuterium may influence enzyme kinetics slightly but does not significantly alter the metabolic pathway compared to regular ethanol .

Biological Activity and Effects

This compound retains many biological activities associated with ethanol, including:

- CNS Effects : Like ethanol, this compound exhibits central nervous system depressant effects. Research indicates that it enhances GABAergic activity, leading to increased inhibitory neurotransmission. This action can be observed through alterations in neuronal firing rates and synaptic transmission dynamics .

- Cardiovascular Effects : this compound has been shown to affect cardiovascular function similarly to regular ethanol, including vasodilation and modulation of heart rate. However, specific studies focusing on this compound's cardiovascular impacts remain limited.

Study 1: Metabolic Tracing in Humans

A study investigated the metabolic pathways of ethanol and this compound by administering both compounds simultaneously. The findings revealed that while both forms were metabolized through similar pathways, the use of this compound allowed for clearer differentiation in tracing metabolic products due to its unique mass signature. This approach provided insights into the metabolism of alcohol in humans and its effects on various physiological processes .

Study 2: Tumor Microenvironment Analysis

In cancer research, a study utilized this compound as a probe to analyze the tumor microenvironment. The results indicated that tumor-bearing mice exhaled significantly higher amounts of D5-ethanol compared to healthy controls, suggesting increased enzymatic activity related to tumor metabolism. This finding highlights the potential of using deuterated compounds like this compound for non-invasive monitoring of tumor activity .

Data Table: Comparison of Ethanol and this compound

| Property | Ethanol | This compound |

|---|---|---|

| Molecular Formula | C2H6O | C2H5D5O |

| Absorption Time | 30-90 minutes | 30-90 minutes |

| Metabolic Pathway | Alcohol dehydrogenase | Alcohol dehydrogenase |

| CNS Effects | Depressant | Depressant |

| Unique Feature | Common isotopic form | Stable isotope for tracing |

Q & A

Basic Research Questions

Q. How can Ethanol-d5 be distinguished from non-deuterated ethanol in spectroscopic analysis?

To differentiate this compound (C2D5OH) from non-deuterated ethanol (C2H5OH), employ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

- NMR : The absence of proton signals in the -OD (deuterated hydroxyl) and CD3/CD2 groups (δ ~1.2–3.5 ppm for protons) confirms deuteration .

- MS : Look for a molecular ion peak at m/z 51 (C2D5OH) compared to m/z 46 (C2H5OH). Isotopic patterns will also differ due to deuterium’s mass shift .

Methodological Tip : Calibrate instruments using certified deuterated standards (e.g., Phenol-d5) to ensure accuracy .

Q. What protocols ensure high purity of this compound for sensitive experimental applications?

- Chromatographic Purity : Use Gas Chromatography (GC) with a polar column (e.g., DB-WAX) and Flame Ionization Detection (FID). Compare retention times against non-deuterated ethanol and known impurities .

- Isotopic Purity : Quantify deuterium content via Isotope Ratio Mass Spectrometry (IRMS) . Acceptable purity thresholds (e.g., >99.5% D) should align with experimental requirements .

Table 1 : Key ASTM Standards for Ethanol Analysis

| Standard | Application |

|---|---|

| ASTM D5501 | Ethanol content by GC |

| ASTM D6423 | pHe measurement in ethanol blends |

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence reaction mechanisms in enzymatic studies?

KIEs arise due to deuterium’s higher mass, slowing bond-breaking steps in reactions.

- Experimental Design : Compare reaction rates (kH/kD) of this compound and non-deuterated ethanol in enzyme-catalyzed oxidations (e.g., alcohol dehydrogenase). Use stopped-flow kinetics or isotopic labeling to track intermediates .

- Data Interpretation : A large KIE (>3) suggests hydrogen transfer is rate-limiting. Control variables (pH, temperature) to isolate isotopic effects from environmental factors .

Q. What strategies resolve contradictions in NMR data when this compound is used as a solvent in organometallic syntheses?

Conflicting NMR signals may arise from solvent-proton exchange or paramagnetic impurities.

- Methodology :

- Case Study : In Grignard reactions, inconsistent yields linked to solvent deuteration can be addressed by comparing reaction outcomes under inert atmospheres (Ar/N2) .

Q. How can isotopic scrambling in this compound be minimized during high-temperature catalytic studies?

Isotopic scrambling (H/D exchange) occurs under harsh conditions (e.g., >150°C, acidic catalysts).

- Preventive Measures :

- Use non-acidic catalysts (e.g., Pd/C instead of H2SO4).

- Conduct reactions in sealed vessels to limit proton sources.

- Monitor scrambling via in-situ FTIR to detect C-D bond vibrations (~2200 cm⁻¹) .

Table 2 : Optimization Parameters for Catalytic Studies

| Parameter | Ideal Range for Minimizing Scrambling |

|---|---|

| Temperature | <100°C |

| Catalyst Acidity | Neutral or basic |

| Reaction Duration | Short (<2 hours) |

Q. Methodological Frameworks

Q. How to design a statistically robust study comparing this compound and non-deuterated ethanol in metabolic flux analysis?

- Sample Size : Use power analysis (α=0.05, β=0.2) to determine replicates. For small effects (e.g., 10% flux difference), ≥6 replicates are recommended .

- Controls : Include internal standards (e.g., 13C-glucose) to normalize isotopic enrichment data .

- Statistical Tests : Apply ANOVA for multi-group comparisons and Tukey’s HSD for post-hoc analysis .

Q. What ethical considerations apply when using this compound in animal metabolism studies?

Propriétés

IUPAC Name |

1,1,2,2,2-pentadeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480249 | |

| Record name | Ethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Molasses | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68476-78-8, 1859-08-1 | |

| Record name | Molasses | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molasses | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molasses | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1859-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.